(E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile
Description
The compound (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile features a hybrid structure combining a coumarin core, a thiazole ring, and an acrylonitrile group. The acrylonitrile group is substituted with a 3-fluoro-4-methylphenylamino group, introducing both electron-withdrawing (fluoro) and hydrophobic (methyl) features.
Properties
IUPAC Name |
(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3O2S/c1-12-2-4-16(8-18(12)24)26-10-14(9-25)21-27-19(11-30-21)17-7-13-6-15(23)3-5-20(13)29-22(17)28/h2-8,10-11,26H,1H3/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMVLTARPOELNG-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile, also known by its CAS number 4610-42-8, is a synthetic organic molecule characterized by its complex structure involving a thiazole ring, a chromene moiety, and an acrylonitrile group. This article explores the biological activities associated with this compound, including its antimicrobial and anticancer properties.
The molecular formula of the compound is C21H11BrFN3O2S, with a molecular weight of approximately 468.30 g/mol. The compound exhibits a density of 1.649 g/cm³ and has a boiling point of 639.1°C at 760 mmHg. Its structure includes several functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study highlighted the antimicrobial activity of thiazole derivatives, reporting minimum inhibitory concentrations (MICs) against resistant strains of Staphylococcus aureus and Enterococcus faecium. The introduction of electron-withdrawing groups significantly enhanced the potency of these compounds. For example, a derivative with a bromo substituent showed improved activity against multidrug-resistant pathogens compared to its chloro counterparts .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Thiazole Derivative A | S. aureus | 1 |
| Thiazole Derivative B | E. faecium | 16 |
| (E)-2-(4-(6-bromo...) | S. aureus | TBD |
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly in relation to human cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer). The presence of specific substituents on the thiazole ring has been shown to enhance cytotoxicity.
Research Findings
In vitro studies demonstrated that modifications to the thiazole structure could lead to varying degrees of anticancer activity. For instance, compounds with methyl substitutions exhibited enhanced activity against Caco-2 cells, while others showed no significant effect on A549 cells .
| Compound | Cell Line | Viability (%) | IC50 (µM) |
|---|---|---|---|
| Thiazole Derivative C | Caco-2 | 39.8% (p < 0.001) | TBD |
| (E)-2-(4-(6-bromo...) | A549 | 106.1% (p > 0.05) | TBD |
The biological activities of this compound are likely mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The acrylonitrile moiety may interfere with cellular signaling pathways essential for cancer cell growth.
- Antimicrobial Mechanisms : The thiazole ring can disrupt bacterial cell wall synthesis or function as an inhibitor of key enzymes involved in bacterial metabolism.
Scientific Research Applications
Antimicrobial Applications
Research indicates that derivatives of thiazole compounds exhibit promising antimicrobial properties. For instance, studies on similar thiazole derivatives have shown effectiveness against various bacterial strains and fungi. The incorporation of the chromene moiety may enhance these properties due to its known bioactive effects .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Preliminary studies have demonstrated that related compounds can inhibit the growth of cancer cell lines, such as MCF7 (breast cancer), through mechanisms involving apoptosis and cell cycle arrest . Molecular docking studies indicate favorable interactions with key receptors involved in cancer pathways, which further supports its potential as an anticancer agent .
Case Studies
-
Synthesis and Activity Assessment
A study synthesized thiazole derivatives similar to the target compound and evaluated their biological activities. The results indicated that certain derivatives showed significant antimicrobial and anticancer activities, suggesting that modifications to the thiazole structure could yield compounds with enhanced efficacy . -
Molecular Docking Studies
Molecular docking simulations have been employed to predict how (E)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile interacts with various biological targets. These studies revealed potential binding affinities that correlate with observed biological activities, providing a rationale for further development .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Thiazole + Chromene | Moderate | High |
| Compound B | Thiazole + Fluorophenyl | High | Moderate |
| Target Compound | Thiazole + Chromene + Fluorophenyl | Expected High | Expected High |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Coumarin vs. Benzo[f]chromen Systems: The target compound’s 6-bromo-2-oxo-2H-chromen-3-yl group (a coumarin derivative) is replaced with a benzo[f]chromen-3-one moiety in ’s compound.
Substituent Effects on Acrylonitrile: The 3-fluoro-4-methylphenylamino group in the target compound contrasts with the 2-ethoxyphenyl group () and 4-chlorophenyl group (). Fluoro and methyl groups may enhance lipophilicity and metabolic stability compared to ethoxy (polar) or chloro (electronegative) substituents . The 2-fluoro-5-nitroanilino group () introduces strong electron-withdrawing effects, which could increase reactivity in nucleophilic environments compared to the target compound’s substituent .
Thiazole vs. Thiophene Cores: ’s compound replaces the thiazole-coumarin system with a thiophene-acrylonitrile structure.
Implications of Structural Variations
- Biological Activity : The coumarin-thiazole framework (target compound and ) is commonly associated with kinase inhibition or antimicrobial activity. The absence of nitro or chloro groups (cf. ) may reduce cytotoxicity compared to those analogues.
- Physicochemical Properties: The 6-bromo-coumarin group (target compound) likely increases molecular weight and halogen bonding capacity compared to non-brominated analogues.
Preparation Methods
Synthesis of 6-Bromo-2-oxo-2H-chromen-3-yl Intermediate
The coumarin backbone is synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. Bromination at the 6-position is achieved using bromine in acetic acid, yielding 6-bromo-2-oxo-2H-chromen-3-yl with >85% purity. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 80°C | 88 |
| Reaction Time | 4 hours | 88 |
| Bromine Equivalents | 1.2 | 88 |
Thiazole Ring Formation
The thiazole moiety is introduced via Hantzsch thiazole synthesis, combining the bromocoumarin intermediate with thioamide derivatives. For example, 6-bromo-3-(2-amino-thiazol-4-yl)-2H-chromen-2-one is synthesized by reacting 6-bromo-2-oxo-2H-chromen-3-carbaldehyde with thiosemicarbazide in ethanol under reflux.
Critical Observations :
Stereoselective Acrylonitrile-Amine Coupling
The final step involves Knoevenagel condensation between the thiazole-coumarin intermediate and (3-fluoro-4-methylphenyl)aminoacetonitrile. Triethylamine (TEA) catalyzes the reaction in ethanol at room temperature, favoring the E-isomer.
| Condition | Value | Isomer Ratio (E:Z) |
|---|---|---|
| Catalyst (TEA) | 5 mol% | 95:5 |
| Solvent | Ethanol | 95:5 |
| Reaction Time | 18 minutes | 95:5 |
Optimization of Reaction Parameters
Solvent Effects on Thiazole Formation
Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce yields due to side-product formation. Ethanol balances reactivity and selectivity:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 75 | 98 |
| DMF | 60 | 85 |
| THF | 65 | 90 |
Temperature and Time in Bromination
Elevated temperatures accelerate bromination but risk over-bromination. Optimal conditions at 80°C for 4 hours prevent degradation:
| Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|
| 60 | 6 | 70 |
| 80 | 4 | 88 |
| 100 | 3 | 65 |
Structural Characterization and Validation
Spectroscopic Analysis
- NMR Spectroscopy : The E-configuration is confirmed by a singlet at δ 8.51 ppm for the olefinic proton, with no detectable Z-isomer signals.
- X-ray Crystallography : Single-crystal analysis reveals a planar thiazole-coumarin system and a dihedral angle of 12.3° between the acrylonitrile and amine groups.
Purity and Thermal Stability
- HPLC : Purity >98% with a retention time of 6.7 minutes (C18 column, acetonitrile/water 70:30).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C, indicating suitability for room-temperature storage.
Comparative Analysis with Structural Analogues
The target compound’s synthesis shares similarities with derivatives such as 2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(4-toluidino)acrylonitrile (CAS: 342377-17-7). Key distinctions include:
The electron-withdrawing fluoro group in the target compound enhances electrophilicity, potentially improving binding to biological targets.
Q & A
Basic: What are the key steps in synthesizing this compound, and how is stereochemical purity ensured?
Answer:
The synthesis involves multi-step organic reactions, typically including:
Thiazole ring formation : Use α-haloketones (e.g., 6-bromo-2-oxo-2H-chromen-3-yl ketone) with thiourea under reflux in ethanol, monitored by thin-layer chromatography (TLC) .
Acrylonitrile coupling : A Knoevenagel condensation between the thiazole intermediate and 3-fluoro-4-methylphenylamine, using a base (e.g., piperidine) in dimethylformamide (DMF) at 60–80°C .
Stereochemical control : The (E)-configuration is achieved by optimizing reaction pH and temperature, with confirmation via nuclear magnetic resonance (NMR) coupling constants and X-ray crystallography .
Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >95% purity .
Basic: Which spectroscopic and analytical methods are essential for structural characterization?
Answer:
Critical techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent connectivity and aromatic proton environments (e.g., coupling patterns for the acrylonitrile double bond) .
- Mass spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) to verify molecular weight (e.g., expected [M+H]+ peak) .
- Infrared (IR) spectroscopy : Detection of nitrile (C≡N) stretches (~2200 cm) and carbonyl (C=O) vibrations (~1700 cm) .
- X-ray crystallography : Resolves spatial arrangement of the thiazole, chromenone, and fluorophenyl groups .
Advanced: How can Design of Experiments (DoE) optimize reaction yields in multi-step syntheses?
Answer:
DoE strategies include:
- Variable screening : Use fractional factorial designs to assess the impact of temperature, solvent polarity, and catalyst loading on yield .
- Response surface methodology (RSM) : Optimize coupling reaction conditions (e.g., DMF vs. THF, 60–100°C) to maximize acrylonitrile formation .
- Statistical modeling : Partial least squares (PLS) regression correlates reaction parameters (e.g., pH, stirring rate) with purity data from HPLC .
Advanced: How can computational modeling predict biological target interactions?
Answer:
Molecular docking : Software like AutoDock Vina simulates binding to enzymes (e.g., kinases) using the thiazole ring as a hinge region anchor .
Molecular dynamics (MD) : Simulations in explicit solvent (e.g., water) assess stability of the compound-receptor complex over 100-ns trajectories .
Pharmacophore mapping : Identify critical features (e.g., nitrile as a hydrogen bond acceptor) using Schrödinger’s Phase .
Advanced: What approaches guide structure-activity relationship (SAR) studies for anticancer activity?
Answer:
- Analog synthesis : Replace the 3-fluoro-4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to probe electronic effects .
- Bioassay correlation : Test derivatives against cancer cell lines (e.g., MCF-7) and correlate IC values with Hammett σ constants of substituents .
- Crystallographic SAR : Compare X-ray structures of compound-enzyme complexes to identify steric clashes or favorable interactions .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Standardized assays : Re-evaluate potency under uniform conditions (e.g., ATP concentration in kinase assays) to control for experimental variability .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the nitrile group) that may skew activity results .
- Comparative studies : Test the compound alongside analogs (e.g., bromo vs. iodo substituents) to isolate substituent-specific effects .
Advanced: What strategies assess stability and reactivity under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (HO) conditions, monitoring degradation via HPLC .
- Nitrile reactivity : Treat with glutathione (GSH) to evaluate susceptibility to nucleophilic attack, a common metabolic pathway .
- Photostability : UV-Vis spectroscopy tracks chromenone ring decomposition under UV light (λ = 254 nm) .
Advanced: How to design in vivo studies for pharmacokinetic profiling?
Answer:
- Formulation : Use polyethylene glycol (PEG)-based nanoparticles to enhance aqueous solubility of the hydrophobic thiazole-chromenone core .
- Pharmacokinetic (PK) parameters : Conduct LC-MS/MS plasma analysis post-IV/oral dosing in rodents to calculate half-life () and bioavailability (F%) .
- Metabolite identification : High-resolution mass spectrometry (HRMS) detects phase I/II metabolites (e.g., hydroxylation at the chromenone ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
